

Application Notes and Protocols for J147 Synthesis and Evaluation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of **J147**, a potent neurotrophic and neuroprotective agent. Additionally, this document outlines key experimental protocols for evaluating its biological activity and summarizes relevant quantitative data for research purposes.

Chemical Synthesis of J147

J147, with the IUPAC name (E)-N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene) acetohydrazide, is a synthetic derivative of curcumin.[1][2] Its synthesis is a two-step process.

Step 1: Synthesis of Hydrazone Intermediate

The first step involves the reaction of 3-methoxybenzaldehyde with (2,4-dimethylphenyl)hydrazine hydrochloride to form the hydrazone intermediate.

- Materials:
 - 3-methoxybenzaldehyde
 - (2,4-dimethylphenyl)hydrazine hydrochloride
 - Ethanol (EtOH)



Protocol:

- In a suitable reaction vessel, combine 3-methoxybenzaldehyde (1.0 eq.) and (2,4-dimethylphenyl)hydrazine hydrochloride (1.0 eq.) in ethanol.[3]
- Stir the mixture at room temperature for 1 hour under a nitrogen atmosphere.[3][4]
- The resulting solid is collected by filtration, washed with ethanol, and dried under a vacuum.
- This procedure typically yields the hydrazone intermediate as a light brown solid in approximately 90% yield.[3][4]

Step 2: Synthesis of J147

The second step is the acylation of the hydrazone intermediate with trifluoroacetic anhydride.

Materials:

- Hydrazone intermediate from Step 1
- Trifluoroacetic anhydride ((CF₃CO)₂O)
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂)

· Protocol:

- Dissolve the hydrazone intermediate (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane in a reaction vessel under a nitrogen atmosphere.[5]
- Cool the stirred solution to 0 °C.[5]
- Slowly add trifluoroacetic anhydride (1.2 eq.) dropwise to the reaction mixture.
- Continue stirring the reaction mixture at 0 °C for 1.5 hours.[5]
- After the reaction is complete, concentrate the mixture to remove the solvent.



Purify the residue by column chromatography using an acetone/hexanes (1:10) eluent to obtain **J147** as a pale yellow oil.[5] This step yields the final product with approximately 77-83% yield.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for **J147**.

Physicochemical Properties	Value	Reference
IUPAC Name	(E)-N-(2,4- dimethylphenyl)-2,2,2-trifluoro- N'-(3-methoxybenzylidene) acetohydrazide	[2]
Molecular Formula	C18H17F3N2O2	[2]
Molecular Weight	350.33 g/mol	[2][6]
Appearance	Pale yellow oil	[5]
In Vitro Biological Activity	Value	Reference
Neuroprotection EC50	25 - 200 nM	[6][7][8]
Trophic Factor Withdrawal	25 nM	[8][9]
CeeTox™ CTox Value	90 μΜ	[9]

Signaling Pathways and Experimental Workflows

J147 Mechanism of Action: Neuroprotection

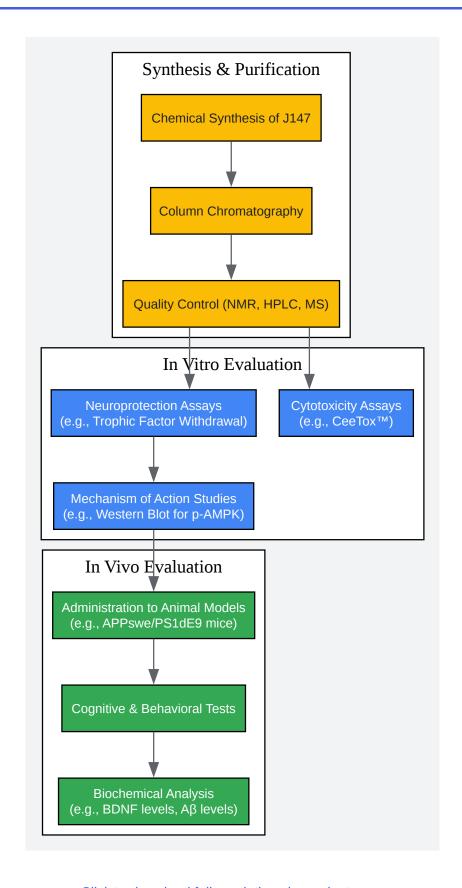
J147's primary molecular target is the mitochondrial α-F1-ATP synthase (ATP5A).[1][7][8] Inhibition of ATP5A leads to an increase in cytosolic Ca²⁺, which in turn activates the CAMKK2-AMPK/mTOR signaling pathway, a key pathway involved in aging and neuroprotection.[1][2][7] **J147** also promotes the expression of neurotrophic factors like BDNF and NGF.[2][3][8]











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